1,3-p-Menthadien-7-al

Description

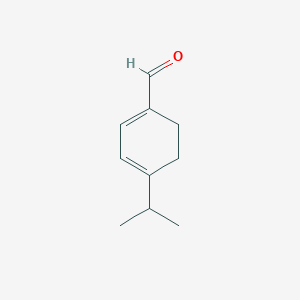

Structure

2D Structure

3D Structure

Properties

CAS No. |

1197-15-5 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-propan-2-ylcyclohexa-1,3-diene-1-carbaldehyde |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,7-8H,4,6H2,1-2H3 |

InChI Key |

MKVBITWQDIIUMF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(CC1)C=O |

Canonical SMILES |

CC(C)C1=CC=C(CC1)C=O |

density |

0.961-0.965 (20°) |

Other CAS No. |

1197-15-5 |

physical_description |

Clear colourless liquid; Fatty spicy aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Synonyms |

1,3-p-menthadien-7-al |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 1,3 P Menthadien 7 Al

Biosynthetic Pathways of p-Menthane (B155814) Monoterpenoids

The biosynthesis of 1,3-p-Menthadien-7-al is part of the broader metabolic network that produces p-menthane monoterpenoids in plants. This pathway begins with a universal precursor and proceeds through a series of enzymatic reactions to generate a diverse array of cyclic monoterpenes.

The biosynthesis of all monoterpenes, including the p-menthane class, originates from the precursor geranyl diphosphate (B83284) (GPP). GPP is formed in the plastids from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The crucial step in the formation of the p-menthane skeleton is the cyclization of GPP. In many plants, including those of the Mentha genus, the enzyme limonene (B3431351) synthase catalyzes the conversion of GPP into limonene. This reaction establishes the characteristic six-membered ring structure of p-menthane monoterpenoids. Limonene is therefore considered the initial cyclic intermediate in the biosynthesis of many oxygenated p-menthane monoterpenes.

Following the formation of limonene, a series of oxidative reactions, often catalyzed by cytochrome P450 monooxygenases and dehydrogenases, introduce oxygen-containing functional groups, leading to a wide variety of compounds, including alcohols, ketones, and aldehydes.

The formation of p-menthadiene aldehydes, such as this compound, involves the oxidation of the methyl group at the C7 position of the p-menthane skeleton. While the precise enzymatic steps leading specifically to this compound are not extensively detailed, the biosynthesis of its isomer, perillyl aldehyde (p-mentha-1,4-dien-7-al), provides a well-studied parallel. The biotransformation of limonene to perillyl aldehyde proceeds through the intermediate perillyl alcohol. This process involves:

Hydroxylation : A monooxygenase enzyme hydroxylates the C7 methyl group of limonene to form perillyl alcohol.

Dehydrogenation : An alcohol dehydrogenase then oxidizes perillyl alcohol to the corresponding aldehyde, perillyl aldehyde.

It is highly probable that the biosynthesis of this compound follows a similar enzymatic logic, starting from a related precursor such as α-terpinene and involving specific hydroxylases and dehydrogenases that act on the C7 position. The formation of the 1,3-diene configuration would be determined by the specific precursor and the regiospecificity of the enzymes involved.

Genetic and Enzymatic Characterization of Biosynthetic Pathways

The biosynthesis of this compound, a p-menthane monoterpenoid, originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org These precursors are typically generated through the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids of plant cells. peerj.comunimi.it The MEP pathway involves seven enzymatic steps to produce IPP and DMAPP. peerj.com

The formation of the monoterpene backbone begins with the condensation of IPP and DMAPP by geranyl diphosphate synthase (GPPS) to form the universal C10 monoterpene precursor, geranyl diphosphate (GPP). frontiersin.org The cyclization of GPP is a critical step, catalyzed by a class of enzymes known as terpene synthases (TPSs), which are largely responsible for the vast structural diversity of terpenes. researchgate.net The specific TPS involved determines the initial cyclic p-menthane scaffold. For instance, the well-studied biosynthesis of (-)-menthol in peppermint begins with the cyclization of GPP to (-)-(4S)-limonene, the parent olefin in that specific pathway. nih.gov

While the precise enzymes for this compound have not been fully characterized in the literature, the general pathway is understood. It would involve a specific terpene synthase acting on geranyl pyrophosphate to form a p-menthane olefin precursor, such as α-phellandrene. Subsequent oxidation and functionalization steps, likely involving cytochrome P450 monooxygenases and dehydrogenases, would then convert the terpene into the final aldehyde, this compound. The regulation of these biosynthetic pathways is complex, often occurring at the level of gene expression, with multiple subcellular compartments involved in the complete synthesis. nih.gov

Environmental and Genetic Factors Influencing Biosynthesis and Accumulation

The production and accumulation of this compound, like other volatile organic compounds (VOCs) in plants, are not static. They are dynamically influenced by a combination of external environmental cues and the plant's internal genetic makeup.

Impact of Climatic Conditions (e.g., Temperature, Light) on Compound Content

Climatic factors, particularly temperature and light, are among the most significant abiotic drivers controlling the biosynthesis and emission of monoterpenes. mdpi.com Temperature directly influences the enzymatic reactions of the biosynthetic pathways; typically, the rate of monoterpene emission increases exponentially with a rise in temperature. mdpi.com This is due to increased enzyme activity and higher vapor pressure of the compounds. mdpi.com However, extremely high temperatures can lead to a decrease in production due to the inactivation of key enzymes like monoterpene synthases. mdpi.com

Studies on various plant species have demonstrated this relationship. For example, in silver birch (Betula pendula) and European aspen (Populus tremula), an elevation in night-time temperature led to a significant increase in the daytime emissions of several terpenoids. nih.gov Similarly, research on Norway spruce (Picea abies) showed that long-term warming could alter terpenoid concentrations throughout the growing season. oup.com

Light is another critical factor, providing the energy for photosynthesis, which produces the primary carbon precursors for all secondary metabolites, including terpenoids. nih.gov The emission of monoterpenes that are synthesized de novo (newly synthesized rather than stored) is often highly dependent on light intensity. mdpi.com The interplay of these factors is complex; for instance, in Norway spruce, the combined effect of altitude, canopy position (light exposure), and season had a significant interactive effect on the content of most monoterpenes. mdpi.com

Influence of Edaphic Factors (e.g., Soil Fertility, pH) on Volatile Organic Compound Profiles

Edaphic, or soil-related, factors play a crucial role in plant health and metabolism, which in turn affects the profile of volatile organic compounds. Soil pH is a master variable that influences the solubility and availability of essential nutrients. chemistryjournals.net Most nutrients are optimally available in a slightly acidic to neutral pH range (6.0 to 7.0). chemistryjournals.net Deviations from this range can lead to nutrient deficiencies or toxicities, stressing the plant and altering its secondary metabolism. chemistryjournals.net

Soil fertility, meaning the availability of nutrients and organic matter, also impacts VOC production. Long-term fertilization has been shown to change the physical and chemical properties of soil, which directly affects the abundance and composition of VOCs emitted from the soil itself, and consequently influences plant growth and metabolism. researchgate.net For example, increased soil organic matter can lead to higher microbial activity, which increases the abundance of emitted VOCs. researchgate.net Furthermore, factors like soil moisture content have been shown to alter the de novo emission of monoterpenes from some plant species. mdpi.com The complex interactions within the soil microbiome, influenced by these edaphic factors, can indirectly affect the plant's production of volatile compounds. tandfonline.com

Genotype-Dependent Variability in Essential Oil Composition

The genetic makeup of a plant is a primary determinant of its essential oil composition. Different species, and even different genotypes within the same species, can exhibit significant quantitative and qualitative variations in the secondary metabolites they produce. cabidigitallibrary.org This variability is the result of differences in the genes encoding the biosynthetic enzymes.

A clear example of this is seen in Eucalyptus. Studies comparing various Eucalyptus genotypes have shown significant differences in their essential oil yield and chemical composition. cabidigitallibrary.orgscientiaplena.org.br In one study, the essential oil yield among different species cultivated in the same location varied from 1.22% to 5.38%. cabidigitallibrary.org Another study focused on genotypes resistant or susceptible to a gall-forming wasp found distinct chemical profiles between the two groups. scientiaplena.org.br The resistant genotypes contained 12 constituents that were absent in the susceptible ones. scientiaplena.org.br While this compound was not specifically quantified in these particular studies, the concentration of related p-menthane compounds like p-cymene (B1678584) and other monoterpenes such as 1,8-cineole and α-pinene showed significant variation depending on the genotype. scientiaplena.org.brnih.gov This demonstrates that the capacity to produce and accumulate specific compounds is under strong genetic control.

The table below illustrates the variation in the percentage of major essential oil components among different Eucalyptus genotypes, highlighting the principle of genotype-dependent variability.

Table 1. Variation of Major Essential Oil Components in Different Eucalyptus Genotypes

| Compound | Genotype A (%) | Genotype B (%) | Genotype C (%) | Genotype D (%) |

|---|---|---|---|---|

| 1,8-Cineole | 80.2 | 42.5 | 69.9 | 61.04 |

| α-Pinene | 6.3 | - | 5.4 | 20.05 |

| p-Cymene | - | 23.8 | - | - |

| Limonene | - | - | 5.7 | 6.17 |

Data compiled from studies on various Eucalyptus species and genotypes to illustrate chemical diversity. nih.gov

Reaction Pathways and Transformation Studies of 1,3 P Menthadien 7 Al

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde group in 1,3-p-menthadien-7-al is a versatile functional unit that can undergo several types of reactions. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The specific reaction pathway is often influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl carbon, leading to the formation of secondary alcohols. In contrast, softer nucleophiles, like cuprates, thiols, and amines, typically undergo 1,4-conjugate addition (Michael addition), resulting in the formation of a β-substituted saturated aldehyde after protonation of the intermediate enolate.

Aldol and Related Condensations: The presence of α-protons in the corresponding saturated aldehyde (formed via reduction or conjugate addition) allows for aldol-type condensation reactions. Furthermore, the aldehyde group itself can participate in various condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to extend the carbon chain. The self-condensation of similar α,β-unsaturated aldehydes can occur in the presence of a base, where the enolate intermediate attacks another molecule of the aldehyde, leading to cyclization and the formation of more complex structures. mdpi.com

| Reaction Type | Reagent/Conditions | Expected Product |

| 1,2-Addition | Grignard Reagents (RMgX) | Secondary Allylic Alcohol |

| 1,4-Addition (Michael) | Organocuprates (R₂CuLi) | β-Substituted Saturated Aldehyde |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Conjugated Polyene |

| Reduction (Carbonyl) | Sodium Borohydride (B1222165) (NaBH₄) | Allylic Alcohol |

| Reduction (Conjugate) | Lithium Aluminium Hydride (LiAlH₄) | Saturated Alcohol |

Cyclization and Rearrangement Reactions of Menthadienes

The diene system within the p-menthadiene framework of this compound is prone to various cyclization and rearrangement reactions, often catalyzed by acid or heat. These transformations can lead to a diverse array of bicyclic and rearranged monoterpenoid skeletons.

Diels-Alder Reactions: The conjugated diene of this compound can act as a diene in Diels-Alder reactions with suitable dienophiles. The electron-withdrawing nature of the aldehyde group can influence the stereoselectivity and regioselectivity of the cycloaddition. Intramolecular Diels-Alder reactions are also conceivable if an appropriate dienophile is present elsewhere in the molecule or introduced through a synthetic modification.

Electrocyclization Reactions: Under thermal or photochemical conditions, the conjugated diene system can undergo electrocyclization reactions. For instance, a 6π-electrocyclization could potentially lead to the formation of a bicyclo[4.2.0]octene derivative. Such reactions are a key step in the biosynthesis of many bicyclic monoterpenes. Lewis acid-catalyzed electrocyclizations of linear trienes are known to form the 1,3-cyclohexadiene-1-carbaldehyde framework. mdpi.com

Acid-Catalyzed Rearrangements: In the presence of acids, the double bonds in the menthadiene ring can be protonated, leading to the formation of carbocationic intermediates. These intermediates can then undergo rearrangements, such as hydride or alkyl shifts, to yield thermodynamically more stable products. Aromatization to form p-cymene (B1678584) derivatives is a common outcome of such reactions, especially under strongly acidic or oxidative conditions.

Oxidative and Reductive Transformations in Chemical Systems

The aldehyde and diene functionalities of this compound are susceptible to both oxidation and reduction, providing pathways to a range of other p-menthane (B155814) derivatives.

Oxidative Transformations:

Oxidation of the Aldehyde: The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as silver oxide (Tollens' reagent), potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄). nih.gov This transformation yields 4-isopropylcyclohexa-1,3-diene-1-carboxylic acid.

Epoxidation: The double bonds of the diene system can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). Selective epoxidation of one of the double bonds can be achieved depending on the reaction conditions and the steric environment of the double bonds.

Aromatization: As mentioned earlier, treatment with strong oxidizing agents or under certain catalytic conditions can lead to the aromatization of the cyclohexadiene ring to form p-cymene derivatives. For example, oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the aromatization of cyclohexadienals. mdpi.com

Reductive Transformations:

Reduction of the Aldehyde: The aldehyde group can be selectively reduced to the corresponding primary alcohol, p-mentha-1,3-dien-7-ol, using mild reducing agents like sodium borohydride (NaBH₄).

Reduction of the Carbon-Carbon Double Bonds: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) will typically reduce both the aldehyde and the double bonds, leading to the saturated alcohol, p-menthan-7-ol.

Conjugate Reduction: It is also possible to selectively reduce the carbon-carbon double bond in conjugation with the aldehyde (a 1,4-reduction) using specific reagents like lithium in liquid ammonia (B1221849) (Birch reduction) or through catalytic transfer hydrogenation, which would yield p-menth-1-en-7-al.

| Transformation | Reagent/Conditions | Product |

| Aldehyde Oxidation | Ag₂O, NH₄OH | 4-isopropylcyclohexa-1,3-diene-1-carboxylic acid |

| Epoxidation | m-CPBA | Epoxidized p-menthadiene derivative |

| Aromatization | DDQ | p-Cymene derivative |

| Aldehyde Reduction | NaBH₄ | p-Mentha-1,3-dien-7-ol |

| Full Reduction | H₂, Pd/C | p-Menthan-7-ol |

Biomimetic Conversions of p-Menthene Derivatives

Biomimetic synthesis aims to mimic the reaction cascades observed in nature to achieve efficient and selective transformations. In the context of p-menthene derivatives, biomimetic studies often focus on acid-catalyzed cyclizations and rearrangements that mirror biosynthetic pathways.

One study on the biomimetic transformation of p-menthene glucosides demonstrated that acid treatment can lead to the formation of aromatic monoterpenoids like p-cymene and carvacrol. nih.govresearchgate.net This process involves the formation of carbocationic intermediates from the dehydration of hydroxylated p-menthene precursors, followed by rearrangements and eventual aromatization. While this study did not directly use this compound, the principles of acid-catalyzed transformations of the p-menthane skeleton are highly relevant.

It can be postulated that under similar biomimetic conditions (e.g., acid catalysis in an aqueous medium), this compound could undergo hydration of the double bonds, followed by carbocation-mediated rearrangements and potentially aromatization. The aldehyde group could also participate in these transformations, for instance, by being reduced by biological reducing agents or oxidized by biocatalysts. The use of metalloporphyrins and Salen complexes as catalysts to mimic the action of enzymes like cytochrome P450 is an active area of research for the biotransformation of terpenes. nih.gov

| Precursor Type | Conditions | Key Products |

| p-Menthene glucosides | Acid treatment | p-Cymene, Carvacrol |

| Hydroxylated p-menthenes | Acid-catalyzed dehydration | Aromatic monoterpenoids |

Sophisticated Analytical Techniques for Characterizing 1,3 P Menthadien 7 Al

Chromatographic Methodologies

Chromatographic techniques are fundamental for separating 1,3-p-Menthadien-7-al from other volatile compounds.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for both the qualitative and quantitative analysis of this compound. researchgate.netmdpi.commdpi.comresearchgate.net In this method, the volatile compounds in a sample are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

For qualitative analysis, the mass spectrum of an unknown compound is compared to a library of known spectra. The National Institute of Standards and Technology (NIST) library is a common reference for this purpose. nih.gov The identification of this compound is confirmed by matching its experimental mass spectrum and retention time with those of a reference standard. researchgate.net

Quantitative analysis using GC-MS involves creating a calibration curve from the analysis of standard solutions of this compound at known concentrations. gcms.cz The peak area of the compound in a sample is then compared to this calibration curve to determine its concentration. This method allows for the precise measurement of the amount of this compound present in a sample.

Table 1: GC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 1197-15-5 |

| Key Mass Fragments (m/z) | 79, 107, 150 |

| Data sourced from PubChem. nih.gov |

For highly complex mixtures containing numerous volatile compounds, such as essential oils, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govunife.it In GCxGC, two different capillary columns with orthogonal separation mechanisms (e.g., nonpolar and polar stationary phases) are coupled together. nih.gov This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, providing much greater resolution and peak capacity. nih.gov

This enhanced separation is particularly valuable for resolving co-eluting compounds that would otherwise overlap in a one-dimensional GC analysis, allowing for a more accurate identification and quantification of this compound in intricate matrices. nih.gov The increased sensitivity of GCxGC, resulting from the focusing effect of the modulator, further aids in the detection of trace amounts of the compound. nih.gov

The accuracy of any chromatographic analysis is highly dependent on the efficiency of the extraction and sample preparation steps. For a volatile compound like this compound, several techniques can be optimized.

Headspace Solid-Phase Microextraction (SPME)-Arrow (HS-SPME-Arrow) : This is a sensitive and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace. wur.nl The SPME-Arrow has a larger sorbent volume compared to traditional SPME fibers, leading to higher extraction efficiency and improved sensitivity. mdpi.comnih.gov The choice of fiber coating is crucial and depends on the polarity of the target analyte. For a compound like this compound, a fiber with a mixed polarity, such as DVB/CAR/PDMS, might be suitable. sigmaaldrich.com

Solid-Phase Extraction (SPE) : SPE is a versatile technique used to isolate and concentrate analytes from a liquid sample. It involves passing the sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent, while the matrix components are washed away. The analyte is then eluted with a suitable solvent. The choice of sorbent and elution solvent is critical for achieving high recovery of this compound.

Stir Bar Sorptive Extraction (SBSE) : SBSE is a highly sensitive, solventless extraction technique. researchgate.net It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in the sample, and the analytes are partitioned into the PDMS coating. After extraction, the analytes are thermally desorbed from the stir bar directly into the GC inlet. SBSE is particularly effective for trace analysis of organic compounds in aqueous matrices. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. mdpi.commdpi.comresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two or three bonds. This wealth of information allows for the unambiguous assignment of the entire molecular structure of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 140.0 |

| C2 | 125.0 |

| C3 | 150.0 |

| C4 | 130.0 |

| C5 | 25.0 |

| C6 | 30.0 |

| C7 (aldehyde) | 190.0 |

| C8 (isopropyl CH) | 33.0 |

| C9, C10 (isopropyl CH₃) | 21.0 |

| Note: These are predicted values and may vary slightly from experimental data. |

While NMR can determine the relative stereochemistry of a molecule, Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. rsc.orguit.no VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

The experimental VCD spectrum is then compared to the theoretical VCD spectra calculated for the different possible enantiomers using quantum chemical methods. uit.no A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry of the chiral centers in the molecule. researchgate.net This is particularly important for natural products like this compound, where biological activity can be highly dependent on the specific stereoisomer.

Mass Spectrometry (MS) Fragmentation Analysis and Derivatization for Unsaturation Site Localization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of volatile compounds like this compound, providing detailed information on its molecular weight and fragmentation pattern. When coupled with derivatization techniques, MS can also precisely identify the locations of double bonds within the molecule, which is crucial for distinguishing between isomers.

Mass Spectrometry (MS) Fragmentation Analysis

In electron ionization mass spectrometry (EI-MS), this compound (molecular weight: 150.22 g/mol ) undergoes fragmentation, producing a unique mass spectrum. nih.gov The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern is characteristic of its cyclic diene and aldehyde structure.

Key fragmentation pathways for terpene aldehydes often involve retro-Diels-Alder reactions, cleavage adjacent to the carbonyl group (α-cleavage), and loss of small neutral molecules. The resulting fragment ions are diagnostic for the structure of this compound. For instance, the loss of the isopropyl group or the aldehyde functional group contributes to the complexity of the spectrum. General fragmentation patterns for aldehydes can include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.org

The mass spectrum of this compound is characterized by several key fragments that help in its identification. The base peak, which is the most intense peak in the spectrum, along with other significant fragments, provides a fingerprint for the compound.

Table 1: Prominent Mass Fragments of this compound

| m/z Ratio | Proposed Fragment Ion/Structure | Fragmentation Pathway |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion ([M]⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |

| 121 | [M - CHO]⁺ | α-cleavage with loss of the formyl radical |

| 107 | [C₈H₁₁]⁺ | Likely from retro-Diels-Alder reaction or subsequent fragmentation |

| 93 | [C₇H₉]⁺ | Loss of isopropyl group |

| 79 | [C₆H₇]⁺ | A common fragment in cyclic terpenes |

Derivatization for Unsaturation Site Localization

Determining the exact positions of the double bonds is critical for the unambiguous identification of this compound, distinguishing it from its isomers such as 1,4-p-Menthadien-7-al. Chemical derivatization followed by GC-MS analysis is a powerful strategy for this purpose. This involves reacting the double bonds with a specific reagent to form an adduct, whose subsequent fragmentation in the mass spectrometer provides clear indicators of the original double bond locations.

For a conjugated diene system like that in this compound, specific derivatization agents are employed:

Dimethyl Disulfide (DMDS): This reagent is widely used to locate double bonds in unsaturated compounds. nih.govresearchgate.net In the presence of an iodine catalyst, DMDS adds across the double bonds, forming a bis(methylthio) derivative. When the derivatized molecule is analyzed by MS, the C-C bond that was originally the double bond becomes a favored site for cleavage. The fragmentation occurs between the two carbon atoms that are now bonded to the methylthio (-SCH₃) groups, producing diagnostic ions that reveal the original position of the unsaturation. For a diene, this can result in the formation of mono- or di-adducts, which can be controlled by reaction conditions. nsf.gov

4-Methyl-1,2,4-triazoline-3,5-dione (MTAD): MTAD is a potent dienophile that reacts selectively and rapidly with conjugated dienes via a Diels-Alder cycloaddition. nih.gov The resulting adduct has a distinct mass and fragmentation pattern. The mass spectrum of the MTAD adduct will show a molecular ion corresponding to the sum of the masses of this compound and MTAD. The fragmentation of this adduct in the mass spectrometer can provide structural information that confirms the conjugated diene system.

The application of these derivatization techniques provides definitive structural confirmation that is often not achievable by mass spectrometry alone.

Table 2: Derivatization Reagents for Double Bond Localization and Their Expected MS Fragmentation

| Derivatization Reagent | Reaction Type | Expected Product with this compound | Key Diagnostic MS Fragments |

| Dimethyl Disulfide (DMDS) | Addition to double bonds | Di-adduct with two bis(methylthio) groups | Fragments from cleavage between the carbons of the original double bonds |

| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | Diels-Alder Cycloaddition | A cyclic adduct formed with the diene system | Molecular ion of the adduct and fragments from the retro-Diels-Alder reaction |

Computational and Theoretical Studies on 1,3 P Menthadien 7 Al

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of 1,3-p-Menthadien-7-al, which are fundamental to its reactivity and spectroscopic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, for the molecule.

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. q-chem.com DFT methods are used to determine the electron density of a molecule, from which various properties can be derived. mdpi.com For this compound, DFT calculations can elucidate its electronic structure and predict its chemical reactivity.

Key applications of DFT for this compound include:

Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would show high electron density around the oxygen atom of the carbonyl group and within the conjugated diene system.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the electrostatic potential on the molecule's surface, predicting sites for electrophilic and nucleophilic attack.

Reactivity Indices: Conceptual DFT provides indices such as electrophilicity and nucleophilicity, which quantify the molecule's ability to accept or donate electrons, respectively. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest available electron orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, arising primarily from the carbonyl group. |

| Electrophilicity Index (ω) | 1.9 eV | Measures the molecule's capacity to act as an electrophile. |

Beyond DFT, other quantum mechanical methods are available to study this compound.

Ab Initio Methods: These "from the beginning" methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using experimental data for parametrization. researchgate.net They are computationally more demanding than DFT but can offer higher accuracy for certain properties. For a molecule of this size, methods like MP2 would be feasible for geometry optimization and energy calculations, providing a benchmark against which DFT results can be compared.

Semi-Empirical Methods: These methods, such as AM1 and PM3, simplify the calculations by incorporating parameters derived from experimental data. nih.govcase.edu They are significantly faster than ab initio or DFT methods, making them suitable for preliminary studies of large systems or for exploring reaction pathways that require many calculations. oipub.com For this compound, semi-empirical methods could be used for initial conformational searches before refining the results with more accurate methods.

Conformational Analysis and Molecular Modeling

This compound possesses conformational flexibility due to the non-planar cyclohexadiene ring and the rotatable isopropyl group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of a molecule. These methods treat atoms as balls and bonds as springs, using a set of parameters known as a force field (e.g., MMFF94, AMBER) to calculate the potential energy of a given conformation.

Systematic Search: For this compound, a systematic search would involve rotating the single bond connecting the isopropyl group to the ring and exploring different puckering states of the cyclohexadiene ring to generate a potential energy surface.

Monte Carlo (MC) Simulations: MC simulations provide a stochastic method for conformational sampling. upc.edu This technique involves making random changes to the molecule's geometry and accepting or rejecting the new conformation based on its energy. This allows the system to overcome energy barriers and explore a wider range of conformations than a simple energy minimization would. dntb.gov.ua

| Conformer Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Global Minimum (Lowest Energy Conformation) | 0.00 | ~75% |

| Conformer 2 (Isopropyl group rotation) | 1.20 | ~15% |

| Conformer 3 (Ring puckering variant) | 2.50 | ~8% |

| Conformer 4 (Higher energy state) | 4.00 | ~2% |

Once potential low-energy conformers are identified using molecular mechanics or semi-empirical methods, their geometries are optimized at a higher level of theory (typically DFT or ab initio) to find the precise equilibrium structure. researchgate.net

Following geometry optimization, a vibrational frequency calculation is performed. This serves two main purposes:

Verification of Minima: A true energy minimum (a stable conformer) will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable structure.

Prediction of Spectra: The calculated vibrational frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, etc.). These frequencies can be compared with experimental infrared (IR) and Raman spectra to help validate the calculated structure. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| C=O Stretch (Aldehyde) | 1715 | 1690-1740 |

| C=C Stretch (Conjugated Diene) | 1640, 1605 | 1600-1680 |

| C-H Stretch (Aldehyde) | 2850, 2750 | 2800-2900, 2700-2800 |

| C-H Stretch (Aliphatic) | 2960-2870 | 2850-3000 |

Molecular Dynamics Simulations

While quantum and molecular mechanics focus on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. dntb.gov.uamdpi.com An MD simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

For this compound, an MD simulation could be used to:

Explore Conformational Changes: Simulate the molecule in a solvent (e.g., water or ethanol) at a specific temperature to observe transitions between different conformers and understand its flexibility in a realistic environment.

Study Solvation: Analyze the arrangement of solvent molecules around the solute to understand solvation effects, particularly around the polar aldehyde group.

Calculate Thermodynamic Properties: The simulation trajectory can be used to calculate properties like radial distribution functions (RDFs) to understand intermolecular interactions. mdpi.com

MD simulations provide a bridge between the static picture of single molecular structures and the dynamic reality of molecules in solution, offering a more complete understanding of the compound's behavior.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Computational and theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, serve as powerful tools for predicting the biological activity of compounds and understanding the mechanistic basis of their actions. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, broader research on the SAR of monoterpenoids and terpenoid aldehydes provides valuable insights into the structural features that likely govern its biological and toxicological profiles.

QSAR models are developed by correlating variations in the chemical structures of a series of compounds with their measured biological activities. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to derive these correlations. For the class of monoterpenoids, including aldehydes like this compound, several types of descriptors have been shown to be important in predicting their activity.

Furthermore, electronic properties, represented by descriptors like the electrotopological state (E-state), are also crucial in these QSAR models. iastate.edu These findings imply that the distribution of electrons within the this compound molecule plays a significant role in its biological activity.

In broader studies on terpenoid toxicity, the functional group present in the molecule has been identified as a key determinant of activity. The general order of toxicity for terpenoids has been observed as: alcohol > aldehyde ~ ketone > ester > hydrocarbons. researchgate.netmdpi.comresearchgate.net This places aldehydes, such as this compound, in a category of relatively high activity. QSAR models for terpenoid toxicity have highlighted the importance of geometric descriptors (like asphericity) and electronic descriptors (such as the maximum partial charge for a carbon atom). researchgate.netmdpi.comresearchgate.net These findings suggest that both the three-dimensional shape of the molecule and its electronic characteristics are key to understanding its mechanism of action.

The table below summarizes key findings from QSAR studies on the broader class of monoterpenoids, which can provide a framework for understanding the potential structure-activity relationships of this compound.

| Descriptor Type | Specific Descriptor Example | Finding/Implication for Monoterpenoids | Reference |

| Electronic | Mulliken Populations | A linear relationship was found with house fly toxicity for aromatic monoterpenoids. | nih.gov |

| Electronic | E-State (Electrotopological State) | Represents important electronic properties necessary for toxic effects in alicyclic monoterpenoids. | iastate.edu |

| Geometric/Steric | GETAWAY Descriptors | Accounts for the essential size and shape requirements for toxicity in alicyclic monoterpenoids. | nih.goviastate.edu |

| Geometric | Asphericity | Identified as a significant descriptor in predicting the toxicity of terpenoids. | researchgate.netmdpi.com |

| Electronic | Max Partial Charge for a C atom | A key electronic descriptor contributing to the prediction of terpenoid toxicity. | researchgate.netmdpi.com |

These general SAR principles for monoterpenoids suggest that the biological activity of this compound is likely influenced by a combination of its molecular shape, size, and the electronic properties conferred by its aldehyde functional group and conjugated double bond system. Future computational studies focusing specifically on this compound could further elucidate the precise structural requirements for its activity and provide more detailed mechanistic insights.

Mechanistic Investigations of 1,3 P Menthadien 7 Al S Biological Activities

Antimicrobial Activity Mechanisms

While direct studies focusing exclusively on the antibacterial effects of isolated 1,3-p-Menthadien-7-al against Staphylococcus aureus and Bacillus cereus are not extensively detailed in the available literature, the activity of essential oils containing this compound provides indirect evidence of its potential. Cumin essential oil (CcEO), which lists p-mentha-1,3-dien-7-al as a constituent, has demonstrated antibacterial properties against multidrug-resistant Staphylococcus aureus frontiersin.orgnih.gov. The antibacterial efficacy of essential oils is often attributed to the synergistic or individual actions of their components smujo.id.

Research on a closely related compound, p-Mentha-1,4-dien-7-al, also a major component of cumin essential oil, showed inhibitory effects against Gram-negative bacteria such as Escherichia coli and Shigella flexneri hilarispublisher.com. Similarly, other monoterpenes like α-terpineol have been shown to possess activity against S. aureus nih.gov. The general consensus is that essential oils containing aldehydes and phenolic compounds are effective against a broad spectrum of microorganisms, including foodborne pathogens like B. cereus nih.govresearchgate.net.

Below is a summary of the antimicrobial activity of Cumin essential oil, which contains this compound, against various bacteria.

| Bacterial Strain | Assay Method | Result | Reference |

|---|---|---|---|

| Staphylococcus aureus (MDR) | Not specified | Demonstrated antibacterial and antivirulence activity | frontiersin.orgnih.gov |

| Salmonella typhi | Disc Diffusion | Remarkable antibacterial activity | smujo.id |

| Escherichia coli | Disc Diffusion, MIC, MBC | Effective inhibition of growth | hilarispublisher.com |

| Shigella flexneri | Disc Diffusion, MIC, MBC | Effective inhibition of growth | hilarispublisher.com |

The proposed mechanism of antimicrobial action for this compound and related monoterpenoids primarily involves the disruption of microbial cellular integrity. Research indicates that these compounds can alter and damage the bacterial cell membrane hilarispublisher.com. This action leads to an increase in membrane permeability, allowing for the leakage of vital intracellular components, such as ions and ATP, and ultimately leading to cell death nih.gov.

The lipophilic nature of monoterpenes facilitates their partitioning into the lipid bilayer of bacterial cell membranes, which disrupts the membrane's structure and function. This can lead to a loss of membrane potential, inhibition of membrane-embedded enzymes, and interference with respiratory processes nih.govmdpi.com. For α-terpineol, it has been shown that its hydroxyl group can interact with the bacterial membrane, leading to reduced membrane fluidity and impaired proton motive force nih.gov. Studies using electron microscopy have confirmed that essential oil components can cause significant morphological damage to bacterial cells, including cell wall and membrane rupture researchgate.net. This disruption of the cell envelope is considered a primary target in their mechanism of inactivation mdpi.com.

Antioxidant Activity Mechanisms

The antioxidant properties of this compound are primarily inferred from studies on essential oils where it is a constituent, notably from cumin seeds (Cuminum cyminum) sbmu.ac.irresearchgate.net. These oils are recognized for their significant antioxidant effects nih.govresearchgate.net.

The antioxidant capacity of essential oils is commonly evaluated using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. Cumin essential oil has demonstrated significant scavenging activity in these assays, which is attributed to its complex mixture of volatile compounds, including this compound nih.govresearchgate.net. The efficacy in these assays is concentration-dependent researchgate.net. For instance, one study reported that cumin essential oil exhibited a high DPPH scavenging activity of approximately 89% nih.gov. Another study reported an EC50 value of 1.20 mg/mL for DPPH scavenging by cumin essential oil researchgate.net.

The table below summarizes findings on the antioxidant activity of Cumin essential oil from different studies.

| Assay | Source/Extract | Key Finding | Reference |

|---|---|---|---|

| DPPH | Cumin Essential Oil | ~89% scavenging activity at 150 µL concentration. | nih.gov |

| DPPH | Cumin Essential Oil | EC50 value of 1.20 mg/mL. | researchgate.net |

| ABTS | Cumin Seed Extract (40% ethanol) | Predicted maximum scavenging activity of 41.04%. | ekosfop.or.kr |

| DPPH | Cumin Seed Extract (40% ethanol) | Predicted maximum scavenging activity of 52.47%. | ekosfop.or.kr |

| DPPH | Cumin Essential Oil | IC50 value reported between 23.3–32.4 µg/mL. | nih.gov |

The mechanism by which terpenoids like this compound exert their antioxidant effects is through their ability to act as free radical scavengers. These compounds can donate a hydrogen atom or an electron to unstable radical species, such as reactive oxygen species (ROS), thereby neutralizing them and terminating the oxidative chain reactions that can lead to cellular damage nih.gov. The chemical structure of these compounds, including the presence of specific functional groups and delocalized electrons, is crucial to their antioxidant capacity mdpi.com. By scavenging these radicals, antioxidants help protect biological macromolecules like lipids, proteins, and DNA from oxidative damage, which is implicated in various chronic diseases researchgate.net.

Anti-inflammatory Pathways

Investigations into the anti-inflammatory properties of this compound are often linked to the bioactivity of cumin essential oil, a natural source of this compound researchgate.net. Chronic inflammation is a factor in numerous diseases, and natural compounds are being explored for their potential to modulate inflammatory responses nih.gov.

Cumin essential oil has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells nih.gov. The study revealed that the essential oil could inhibit the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. Furthermore, it suppressed the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) nih.gov.

The underlying mechanism for these effects involves the modulation of major inflammatory signaling pathways. Research indicates that cumin essential oil blocks the transcriptional activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response nih.govnih.govnih.gov. Upon stimulation by agents like LPS, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes frontiersin.org. By inhibiting this process, the components of cumin oil, including likely this compound, can effectively downregulate the inflammatory cascade.

In addition to the NF-κB pathway, the mitogen-activated protein kinase (MAPK) pathways are also critical in regulating inflammation frontiersin.org. Studies have shown that cumin essential oil inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the MAPK family nih.govfrontiersin.orgnih.gov. This suggests that the anti-inflammatory action of the essential oil is mediated, at least in part, through the suppression of both NF-κB and MAPK signaling pathways, highlighting a multi-target mechanism for its components nih.gov.

In Vitro Cellular Models (e.g., HaCaT Cells, Modulation of Pro-inflammatory Mediators like IL-6, TNF-α)

The anti-inflammatory potential of this compound is often investigated using in vitro cellular models, with human keratinocyte cell lines like HaCaT cells being a common choice. These cells are crucial components of the epidermis and play a significant role in initiating inflammatory responses in the skin. mdpi.com In a typical experimental setup, HaCaT cells are stimulated with pro-inflammatory agents such as a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to mimic an inflammatory state. mdpi.commdpi.com This stimulation leads to an upregulation in the production and secretion of various pro-inflammatory mediators, including Interleukin-6 (IL-6) and TNF-α itself. mdpi.comresearchgate.net

Researchers then pre-treat the HaCaT cells with this compound before introducing the inflammatory stimuli. The effectiveness of the compound is assessed by measuring the subsequent levels of key cytokines like IL-6 in the cell culture medium, often using an enzyme-linked immunosorbent assay (ELISA). A significant reduction in the production of these mediators in cells treated with the compound, compared to untreated but stimulated cells, indicates anti-inflammatory activity. mdpi.comnih.gov Such studies have demonstrated that various natural compounds can significantly decrease the expression of IL-6 and other chemokines, suggesting a potential mechanism for suppressing skin inflammation. mdpi.commdpi.comnih.gov

Table 1: Illustrative Results of Pro-inflammatory Cytokine Modulation in Stimulated HaCaT Cells

| Treatment Group | Concentration | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

| Control (Unstimulated) | N/A | 50.2 ± 4.5 | 35.1 ± 3.2 |

| Stimulated (TNF-α/IFN-γ) | N/A | 850.6 ± 60.3 | 620.4 ± 55.7 |

| Stimulated + Compound A | 10 µM | 425.3 ± 35.1 | 310.2 ± 28.9 |

| Stimulated + Compound A | 20 µM | 210.8 ± 18.9 | 155.6 ± 14.1 |

In Vivo Animal Models of Inflammation (e.g., TPA-Induced Ear Edema in Mice)

To validate the topical anti-inflammatory effects observed in vitro, researchers employ in vivo animal models. A widely used and well-established model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. researchgate.netnih.gov TPA is a potent inflammatory agent that, when applied to a mouse's ear, induces a rapid and measurable inflammatory response characterized by fluid accumulation (edema), redness, and cellular infiltration. nih.gov

In these studies, a solution of this compound is applied topically to the mouse's ear shortly before or after the application of TPA. nih.gov After a specific period, typically a few hours, the severity of the edema is quantified. nih.gov This is commonly done by measuring the increase in the thickness of the ear or by weighing a standard-sized punch biopsy taken from the ear tissue. The anti-inflammatory effect of the compound is determined by its ability to reduce the TPA-induced increase in ear thickness or weight compared to a control group treated with TPA alone. researcher.liferesearchgate.net A standard anti-inflammatory drug, such as indomethacin, is often used as a positive control for comparison. researchgate.net

Table 2: Representative Data from TPA-Induced Mouse Ear Edema Model

| Treatment Group | Edema Inhibition (%) | Ear Punch Weight (mg) |

| Control (TPA only) | 0% | 12.5 ± 1.1 |

| TPA + Indomethacin (Positive Control) | 75% | 4.1 ± 0.4 |

| TPA + Test Compound (e.g., this compound) | 68% | 5.0 ± 0.5 |

Modulation of Oxidative Stress Markers (e.g., Malondialdehyde, Nitric Oxide) in Biological Systems

Inflammation is closely linked to oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. cellbiopharm.commdpi.com The biological activity of compounds like this compound is therefore also assessed by their ability to modulate markers of oxidative stress. Two key markers often measured are Malondialdehyde (MDA) and Nitric Oxide (NO). nih.gov

Table 3: Example of Oxidative Stress Marker Modulation

| Biological Sample Group | Malondialdehyde (MDA) Level (nmol/mg protein) | Nitric Oxide (NO) Level (µM/mg protein) |

| Control | 1.2 ± 0.1 | 5.4 ± 0.5 |

| Inflammation-Induced | 4.8 ± 0.4 | 15.2 ± 1.3 |

| Inflammation + Test Compound | 2.1 ± 0.2 | 7.3 ± 0.6 |

Enzyme Inhibition Studies

Monoterpene Derivatives as Enzyme Modulators (e.g., Monoamine Oxidases A and B)

Monoterpenes and their derivatives, the class to which this compound belongs, are widely studied for their ability to modulate the activity of various enzymes. mdpi.combohrium.com A significant area of this research focuses on the inhibition of Monoamine Oxidases A and B (MAO-A and MAO-B). nih.gov These enzymes are critical in the metabolic degradation of monoamine neurotransmitters, such as serotonin and norepinephrine (preferentially by MAO-A) and phenylethylamine (by MAO-B). nih.gov

Inhibitors of MAOs are important therapeutic agents, particularly in the treatment of neurological disorders like depression and Parkinson's disease. nih.govnih.gov Research has shown that various natural products, including monoterpene derivatives, can act as MAO inhibitors. researchgate.net The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov Compounds are often evaluated for their selective inhibition of either MAO-A or MAO-B, as this selectivity can be crucial for therapeutic applications. nih.gov

Ligand-Target Binding Interactions and Molecular Docking Approaches

To understand how a monoterpene derivative like this compound inhibits an enzyme at the molecular level, researchers use computational methods like molecular docking. arxiv.orgnih.gov This approach involves creating three-dimensional models of the ligand (the inhibitor) and the target protein (the enzyme). The ligand is then computationally "docked" into the active site of the enzyme to predict its preferred binding orientation and affinity. nih.gov

These simulations can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues within the enzyme's active site. researchgate.netresearchgate.netfz-juelich.de By analyzing these interactions, scientists can explain why a compound is an effective inhibitor and what determines its selectivity for a particular enzyme isoform (e.g., MAO-A vs. MAO-B). nih.gov Molecular docking is a powerful tool for structure-based drug design, helping to rationalize experimental findings and guide the synthesis of new, more potent derivatives. nih.govnih.gov

Genotoxicity Studies (In Vitro and In Vivo Non-Human Models)

Before a compound can be considered for further development, its safety profile must be evaluated, with genotoxicity being a critical aspect. Genotoxicity studies assess the potential of a substance to damage the genetic material (DNA) of cells. plos.org These investigations are conducted using a battery of standardized in vitro and in vivo non-human models. nih.govtoxstrategies.com

In vitro tests often serve as an initial screen. A common example is the bacterial reverse mutation assay (Ames test), which uses specific strains of Salmonella typhimurium to detect gene mutations. nih.gov Other in vitro assays may use mammalian cell cultures to look for chromosomal damage or sister chromatid exchanges. nih.gov

If genotoxic potential is suggested in vitro, or as part of a standard testing battery, in vivo studies in non-human models (typically rodents) are performed. nih.govtoxstrategies.com A frequently used in vivo test is the micronucleus assay, which examines bone marrow cells for the presence of small, extranuclear bodies (micronuclei) that indicate chromosomal damage or loss. nih.gov The results from these comprehensive studies are essential for determining whether a compound like this compound poses a risk of causing genetic mutations or cancer. plos.org

Environmental Dynamics and Biotransformation of 1,3 P Menthadien 7 Al

Volatilization and Atmospheric Fate in Ecosystems

As a volatile compound, 1,3-p-Menthadien-7-al can be released into the atmosphere from its natural sources, such as plants. Terpenoids, in general, are significant contributors to biogenic volatile organic compound (BVOC) emissions. nih.govcreative-proteomics.com Once in the atmosphere, their fate is primarily dictated by reactions with atmospheric oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). taylorfrancis.com

The atmospheric reactions of terpenoid aldehydes are complex and can contribute to the formation of secondary organic aerosols (SOA) and tropospheric ozone. ift.org The presence of double bonds and an aldehyde functional group in this compound makes it susceptible to oxidation. The reaction with OH radicals is often a primary degradation pathway for volatile organic compounds during the day. taylorfrancis.com Ozonolysis, the reaction with ozone, is also a significant degradation pathway for compounds containing carbon-carbon double bonds. taylorfrancis.com

The specific products of the atmospheric degradation of this compound have not been extensively studied. However, based on the reactions of other terpenes and aldehydes, it is expected that the oxidation of this compound would lead to the formation of smaller, more oxygenated compounds, including other aldehydes, ketones, and carboxylic acids. taylorfrancis.comwho.int These reactions ultimately contribute to the removal of the compound from the atmosphere.

Table 1: General Atmospheric Reactions of Terpenoid Aldehydes

| Reactant | General Products | Significance |

| Hydroxyl Radical (OH) | Smaller aldehydes, ketones, carboxylic acids, organic nitrates | Primary daytime degradation pathway |

| Ozone (O₃) | Carbonyls, hydroperoxides, secondary ozonides | Significant degradation pathway, contributes to SOA formation |

| Nitrate Radical (NO₃) | Organic nitrates, other oxygenated products | Important nighttime degradation pathway |

This table provides a generalized overview of atmospheric reactions for terpenoid aldehydes due to the lack of specific data for this compound.

Microbial Degradation Pathways in Environmental Matrices

In soil and water, the fate of this compound is largely influenced by microbial degradation. Microorganisms, particularly bacteria and fungi, possess diverse metabolic pathways capable of breaking down a wide range of organic compounds, including terpenoids. nih.gov While specific studies on the microbial degradation of this compound are scarce, the metabolism of structurally related p-menthane (B155814) derivatives provides insights into potential pathways.

Bacteria from the genus Pseudomonas are known to metabolize various monoterpenes, often initiating the degradation process through oxidation. nih.gov For an aldehyde like this compound, a likely initial step in microbial degradation is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), a common reaction catalyzed by aldehyde dehydrogenases. ift.org This would form 1,3-p-menthadien-7-oic acid.

Following this initial oxidation, further degradation would likely involve the cleavage of the cyclohexadiene ring. The specific ring-opening mechanisms can vary depending on the microorganism and environmental conditions (aerobic vs. anaerobic). Aerobic degradation pathways often involve dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. The resulting aliphatic intermediates are then further metabolized through central metabolic pathways, such as the beta-oxidation pathway.

Table 2: Postulated Microbial Degradation Steps for this compound

| Step | Transformation | Enzyme Class (Putative) | Product (Putative) |

| 1 | Oxidation of aldehyde | Aldehyde Dehydrogenase | 1,3-p-Menthadien-7-oic acid |

| 2 | Ring hydroxylation | Dioxygenase | Dihydroxylated intermediate |

| 3 | Ring cleavage | Dioxygenase | Aliphatic dicarboxylic acid |

| 4 | Further metabolism | Various | Central metabolic intermediates |

This table is based on established microbial degradation pathways for related terpenoid compounds and represents a hypothetical pathway for this compound.

Biotransformation Processes in Plant Metabolism and Non-Human Animal Systems

Plant Metabolism:

In plants, terpenoids are synthesized and can undergo various modifications, including hydroxylations, dehydrogenations, and glycosylations. nih.gov These biotransformation processes are often catalyzed by cytochrome P450 monooxygenases and glycosyltransferases, leading to a vast diversity of terpenoid derivatives. While the biosynthesis of many terpenoids is well-studied, the specific catabolic or detoxification pathways for compounds like this compound within plant systems are not well-documented. It is plausible that plants can further metabolize this aldehyde to its corresponding alcohol (p-mentha-1,3-dien-7-ol) or carboxylic acid, or conjugate it with sugars to increase its water solubility and facilitate transport and storage.

Non-Human Animal Systems:

When ingested by non-human animals, terpenoid aldehydes undergo metabolic transformations primarily in the liver. taylorfrancis.com Studies on the metabolism of structurally similar terpenoid aldehydes, such as cuminaldehyde, in rabbits have shown that both reduction and oxidation reactions occur. nih.gov The aldehyde group can be reduced to a primary alcohol or oxidized to a carboxylic acid.

The primary enzymes involved in the metabolism of xenobiotics like terpenoids are the cytochrome P450 (CYP) superfamily of enzymes. taylorfrancis.com These enzymes can catalyze a variety of oxidative reactions. Following initial oxidation or reduction, the resulting metabolites are often conjugated with polar molecules, such as glucuronic acid or sulfate (B86663), in Phase II metabolism. taylorfrancis.com This conjugation increases the water solubility of the compound, facilitating its excretion from the body in urine. Therefore, it is anticipated that the metabolism of this compound in non-human animals would result in the formation of p-mentha-1,3-dien-7-ol, 1,3-p-menthadien-7-oic acid, and their corresponding glucuronide and sulfate conjugates.

Table 3: Predicted Metabolites of this compound in Non-Human Animals

| Metabolic Reaction | Metabolite | Excretion Form |

| Reduction | p-Mentha-1,3-dien-7-ol | Free or conjugated |

| Oxidation | 1,3-p-Menthadien-7-oic acid | Free or conjugated |

| Conjugation | Glucuronide and sulfate conjugates of the parent compound and its metabolites | Excreted in urine |

This table presents predicted metabolites based on the known metabolism of similar terpenoid aldehydes in animal models.

Emerging Research Directions for 1,3 P Menthadien 7 Al

Sustainable Production Routes through Green Chemistry and Metabolic Engineering

The pursuit of sustainable chemical production has intensified research into green chemistry principles and metabolic engineering to replace conventional fossil fuel-based processes. For a monoterpenoid aldehyde like 1,3-p-Menthadien-7-al, these approaches offer promising avenues for environmentally benign and efficient synthesis.

Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net In the context of this compound, this involves utilizing renewable feedstocks, employing catalytic reactions, and designing energy-efficient processes. A prominent strategy involves the valorization of crude sulfate (B86663) turpentine (B1165885) (CST) and gum turpentine (GT), which are abundant byproducts of the paper and pulp industry. researchgate.netbham.ac.uk These feedstocks are rich in bicyclic monoterpenes like α-pinene and β-pinene. Through acid-catalyzed ring-opening reactions, these precursors can be converted into a mixture of monocyclic p-menthadienes (p-MeDs), which can then serve as a starting point for the synthesis of this compound. researchgate.net This biorefinery approach transforms a low-value waste stream into a valuable chemical feedstock. bham.ac.uk Enzymatic synthesis and biocatalysis represent another cornerstone of green chemistry. The use of isolated enzymes or whole-cell systems can offer high selectivity and specificity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. nih.govmdpi.com For instance, the selective oxidation of a p-menthadiene precursor at the C-7 position could be achieved using engineered monooxygenases or dehydrogenases.

Metabolic engineering offers a complementary and powerful approach for the de novo production of this compound in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. nih.gov This involves the rational design and modification of cellular metabolic pathways to channel carbon flux towards the desired product. mdpi.com The biosynthesis of monoterpenes originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.org Microbial hosts can be engineered to enhance the production of these precursors by optimizing the native methylerythritol 4-phosphate (MEP) pathway or by introducing a heterologous mevalonate (B85504) (MVA) pathway. nih.govmdpi.com

Subsequent steps would involve the introduction and optimization of a geranyl pyrophosphate (GPP) synthase to produce the C10 precursor for monoterpenes, followed by a specific terpene synthase (TPS) to form the p-menthadiene scaffold. mdpi.com The final step would require a cytochrome P450 monooxygenase or a related enzyme to catalyze the specific oxidation to the aldehyde. Challenges in this approach include overcoming the toxicity of the aldehyde product to the microbial host and balancing the expression of multiple pathway enzymes to avoid the accumulation of toxic intermediates. mdpi.com

| Strategy | Description | Key Advantages |

| Biorefinery Approach | Conversion of crude turpentine into p-menthadiene feedstocks via acid catalysis. | Utilizes renewable waste streams; integrates into existing industrial processes. |

| Enzymatic Synthesis | Use of specific enzymes (e.g., monooxygenases) for targeted oxidation of p-menthadiene precursors. | High selectivity; mild reaction conditions; reduced waste. |

| Metabolic Engineering | Engineering of microbial hosts (E. coli, yeast) for de novo biosynthesis from simple sugars. | Sustainable production from renewable resources; potential for high yields through optimization. |

Advanced Applications in Interdisciplinary Material Science

The unique chemical structure of this compound, featuring a conjugated diene system, a reactive aldehyde group, and a chiral center, makes it a compelling building block for novel materials in interdisciplinary science. Terpenes and their derivatives are increasingly recognized as valuable renewable feedstocks for the synthesis of sustainable polymers. emerald.comrsc.orgtaylorfrancis.com

The aldehyde functionality of this compound can be leveraged in various polymerization and cross-linking reactions. For instance, it can participate in condensation reactions to form terpene-phenol-aldehyde resins. researchgate.net These resins have applications as tackifiers in adhesives and in coatings. The reactivity of the aldehyde group allows for post-polymerization modifications, enabling the introduction of other functional groups to tailor the material's properties.

Furthermore, the conjugated diene structure of this compound opens up possibilities for its use in radical polymerization, potentially as a comonomer to impart specific properties to the resulting polymer. The incorporation of the bulky and rigid p-menthane (B155814) ring into a polymer backbone can influence its thermal and mechanical properties, such as the glass transition temperature (Tg). emerald.com

The exploration of terpene-based polymers is part of a broader shift towards sustainable materials. The inherent biodegradability and biocompatibility of many natural products suggest that polymers derived from this compound could find applications in biomedical fields, such as in drug delivery systems or as scaffolds for tissue engineering. The chirality of the molecule could also be exploited to create polymers with specific optical properties.

Integration with Synthetic Biology for Novel Compound Synthesis

Synthetic biology provides a powerful toolkit for the rational design and construction of novel biological parts, devices, and systems. By integrating this compound into synthetic biology platforms, it is possible to create pathways for the synthesis of new and complex molecules that are not readily accessible through traditional chemical synthesis. hznu.edu.cn

Engineered microorganisms can be designed to use this compound as a precursor for further enzymatic modifications. This "cassette-based" approach involves introducing a series of enzymes that can functionalize the p-menthadiene scaffold in a specific and controlled manner. For example, enzymes such as reductases could convert the aldehyde to an alcohol, while others could catalyze hydroxylations, glycosylations, or other modifications at various positions on the ring. mdpi.com This strategy allows for the creation of a library of novel compounds from a common starting material.

One of the key advantages of synthetic biology is the ability to combine enzymes from different organisms to create novel, non-natural pathways. nih.gov For instance, a terpene synthase could be used to produce the p-menthadiene backbone, followed by a P450 enzyme from a different species to introduce the aldehyde functionality, and then a glycosyltransferase from yet another organism to attach a sugar moiety. This modular approach enables the rapid generation and testing of new molecules with potentially enhanced or entirely new biological activities. hznu.edu.cn

Furthermore, synthetic biology can be used to evolve enzymes with altered substrate specificity or catalytic activity. This allows for the fine-tuning of biosynthetic pathways to improve the yield and purity of the desired product or to create enzymes that can act on non-natural substrates, including derivatives of this compound.

Exploration of Undiscovered Biological Activities and Underlying Molecular Mechanisms

While this compound is known as a flavoring agent, its full spectrum of biological activities remains largely unexplored. nih.govfemaflavor.org Many structurally related monoterpenes exhibit a wide range of pharmacological properties, suggesting that this compound may also possess interesting bioactivities. researchgate.netrsdjournal.org For example, the related monoterpene alcohol, α-terpineol, has demonstrated gastroprotective effects. nih.gov Gamma-terpinene, a hydrocarbon analogue, has been reported to have antibacterial, antiprotozoal, antioxidant, and anti-inflammatory properties. rsdjournal.org

Given its α,β-unsaturated aldehyde structure, a key area of investigation is its potential cytotoxic and genotoxic effects. A study on the closely related isomer, p-mentha-1,8-dien-7-al (perillaldehyde), which also contains an α,β-unsaturated aldehyde moiety, has been conducted to assess its genotoxicity. nih.gov Such studies are crucial for understanding the safety profile of these compounds and for identifying potential therapeutic applications, for instance in cancer research, where compounds with selective cytotoxicity are sought.

Future research should focus on systematic screening of this compound for a variety of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Once a promising activity is identified, subsequent studies should aim to elucidate the underlying molecular mechanisms of action. This could involve identifying the specific cellular targets and signaling pathways that are modulated by the compound. Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with this compound.

Methodological Advancements in Analytical Chemistry and Computational Science for Menthadienes

The accurate identification and quantification of this compound and its isomers in complex mixtures, such as essential oils or reaction products, require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile terpenes. labx.com The use of chiral GC columns can enable the separation and quantification of different enantiomers. nih.gov For less volatile derivatives or for the analysis of reaction products, high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a valuable tool, especially for carbonyl compounds after derivatization. researchgate.net Advances in sample preparation techniques, such as solid-phase microextraction (SPME), can improve the sensitivity and selectivity of these methods.

Computational science offers powerful tools for understanding the properties and reactivity of p-menthadienes at a molecular level. Density Functional Theory (DFT) is a computational method that can be used to calculate the electronic structure of molecules and to predict their reactivity, spectroscopic properties, and thermodynamic stability. mdpi.commdpi.com DFT studies can help to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of chemical transformations, and rationalize the observed biological activities. researchgate.net For instance, computational modeling can be used to study the interaction of this compound with biological targets, such as enzyme active sites or receptors, providing insights into its molecular mechanism of action. This synergy between advanced analytical techniques and computational modeling is crucial for accelerating research and development related to this compound and other p-menthadienes.

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for 1,3-p-Menthadien-7-al, and how do they compare in yield and scalability?

- Methodological Answer : The compound is typically synthesized via oxidation of p-mentha-1,3-dien-7-ol using agents like pyridinium chlorochromate (PCC) or enzymatic catalysis. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying structural integrity and purity. For scalability, solvent-free or microwave-assisted methods may enhance reaction efficiency. Researchers should compare yields across protocols and validate reproducibility through triplicate runs .

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : Solid-phase microextraction (SPME) paired with GC-MS is recommended for isolating the compound from volatile-rich matrices. Internal standards (e.g., deuterated analogs) mitigate matrix effects. Calibration curves must account for potential co-eluting terpenoids. Cross-validation with high-performance liquid chromatography (HPLC) using UV/Vis detection at 220–250 nm can resolve ambiguities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include its low water solubility (~0.1 mg/mL), volatility (vapor pressure: 0.15 mmHg at 25°C), and sensitivity to UV light. Researchers should use amber glassware for storage, inert atmospheres during reactions, and surfactants (e.g., Tween-80) for aqueous solubility assays. Stability studies under varying pH and temperature conditions are essential for protocol optimization .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial efficacy) be systematically addressed?

- Methodological Answer : Discrepancies often arise from variations in microbial strains, compound purity, or assay conditions. Researchers should:

- Conduct comparative studies using standardized strains (e.g., ATCC references).

- Include positive controls (e.g., ampicillin for bacteria) and validate purity via HPLC.

- Perform dose-response curves with IC₅₀ calculations to normalize potency metrics.

Triangulate data with transcriptomic or metabolomic analyses to identify mechanistic outliers .